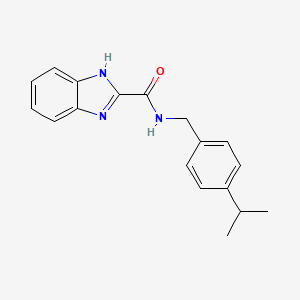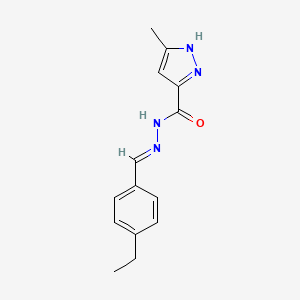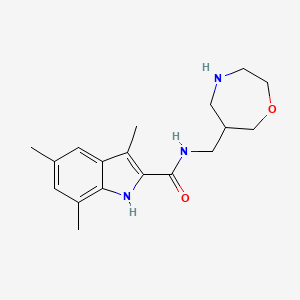![molecular formula C18H27N3O4S B5558473 (3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of molecules that are significant for their potential pharmacological activities and chemical properties. Its structure suggests it could be involved in interactions with biological molecules or could serve as a key intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler building blocks. Techniques such as nucleophilic substitution, amidation, and sulfonation may be used. For example, the synthesis of pyrrolidine-based compounds often involves the cyclization of amino acids or their derivatives, which could be a step in the synthesis of our target molecule (P. Antony et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography or NMR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and its stereochemistry. The asymmetric structure of related compounds can reveal insights into potential reactive sites and interactions with other molecules (S. Naveen et al., 2015).
Chemical Reactions and Properties
The chemical behavior of the compound can be influenced by its functional groups, such as the dimethylamino group and the sulfonyl group. These groups may participate in various chemical reactions, including nucleophilic attacks or electrophilic substitutions, affecting the compound's reactivity and its potential as a synthetic intermediate or a ligand in binding studies (C. Kokotos & V. Aggarwal, 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be studied to understand the compound's behavior in different environments. These properties are crucial for determining the conditions under which the compound can be handled, stored, or used in reactions (P. Seethalakshmi & C. Palanivel, 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for understanding how this compound interacts in chemical reactions. Studies on similar molecules can provide insights into potential catalytic activities or roles as intermediates in organic synthesis (M. Zareef et al., 2008).
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions : The dialkylamino group, such as dimethylamino, exhibits rapid replacement by primary amines in nucleophilic substitution reactions. This characteristic is crucial in organic synthesis and the development of various compounds (Sekiguchi, Horie, & Suzuki, 1988).
Asymmetric Syntheses of Functionalized Pyrrolidines and Piperidines : Phenyl-stabilized chiral sulfur ylides reacting with hemiaminals result in functionalized pyrrolidines with high enantioselectivity. This finding is significant in the field of asymmetric synthesis, which is a critical aspect of pharmaceutical chemistry (Kokotos & Aggarwal, 2006).
Synthesis of π-Conjugated Organic Materials : Research involving the synthesis of new extended π-conjugated chromophores indicates the potential of using compounds with dimethylamino groups in materials science, particularly for nonlinear optical properties (Antony et al., 2019).
Inhibition of Thrombin : Compounds such as (3S)-(Naphthalene-2-sulfonylamino)-1-[2R-(4-amidinophenyl)-1-piperidinocarbonylethyl]-2-pyrrolidinone demonstrate potent inhibition of thrombin. This research contributes to the development of new therapeutics in the field of coagulation disorders (Mack et al., 1995).
Stereoselective Synthesis of Hydroxypyrrolidines and Hydroxypiperidines : The intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones facilitates the stereoselective preparation of disubstituted pyrrolidines and piperidines. This finding is valuable for the synthesis of stereochemically complex molecules (Carretero, Arrayás, & Gracia, 1996).
Antimicrobial Activity of Pyrrolidin-2-ones : Novel cyclization of acids to their corresponding pyrrolidin-2-ones, utilizing dimethylamino components, exhibits significant antimicrobial activity. This research has implications for the development of new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Eigenschaften
IUPAC Name |
[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19(2)16-12-21(13-17(16)22)26(24,25)15-8-6-7-14(11-15)18(23)20-9-4-3-5-10-20/h6-8,11,16-17,22H,3-5,9-10,12-13H2,1-2H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDFNCGCQRGIQQ-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1O)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1O)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)


![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)
![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)
![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)